molecular formula C10H10BrFO B1444639 Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- CAS No. 1062615-67-1

Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro-

Cat. No. B1444639
M. Wt: 245.09 g/mol
InChI Key: YOBPCWRKHDCMBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro-” involves a solution of 5-bromo-2-fluorophenol (19.63 g, 102.8 mmol) in DMF (410 mL). Cs2CO3 (40.19 g, 123.36 mmol, 1.2 eq.) is added followed by 4-bromo-1-butene (15.26 g, 11.48 mL, 113.06 mmol, 1.1 eq.) .


Molecular Structure Analysis

The molecular structure of “Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro-” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .

Scientific Research Applications

Synthesis and Crystal Structure

The compound 4-bromo-2-(3-buten-1-yloxy)-1-fluoro-benzene, similar to its analogue 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, has been studied for its crystal structure and synthesis methodologies. The characterization of such compounds involves elemental analyses, NMR spectroscopy, FTIR spectroscopy, and single crystal X-ray diffraction analysis. These studies provide valuable insights into the molecular structure and conformations of related benzene derivatives (Wang Yong-jian, 2010).

Antimicrobial Applications

Compounds structurally similar to 4-bromo-2-(3-buten-1-yloxy)-1-fluoro-benzene, carrying fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring, have shown potent antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. These compounds often exhibit activity surpassing that of reference drugs, highlighting their potential in developing new antimicrobial agents (K. Liaras et al., 2011).

Radiosynthesis Applications

Radiosynthesis of fluoro and bromo-substituted benzene compounds, including 1-[18F]fluoromethyl-4-methyl-benzene, has been achieved. The synthesis involves nucleophilic substitution reactions, providing new prospects for bifunctional labeling agents in various scientific fields, especially in medical imaging and radiochemistry (V. Namolingam et al., 2001).

Copolymerization and Material Synthesis

Novel trisubstituted ethylenes like ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates have been synthesized and copolymerized with styrene. These processes involve various substituents on the benzene ring, paving the way for the creation of new materials with diverse applications in the polymer and materials science industries (G. Kharas et al., 2016).

Fluorination and Chemical Synthesis

The synthesis and optimization of benzene derivatives through various chemical reactions, including fluorination and cycloaddition, have been extensively studied. These reactions are crucial for creating highly substituted benzene derivatives used in cross-coupling reactions and organometallic synthesis, contributing significantly to the field of organic chemistry (Mingzhu Zhao et al., 2016; J. Porwisiak et al., 1996).

properties

IUPAC Name

4-bromo-2-but-3-enoxy-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h2,4-5,7H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBPCWRKHDCMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro-

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-fluorophenol (19.63 g, 102.8 mmol) in DMF (410 mL) was added Cs2CO3 (40.19 g, 123.36 mmol, 1.2 eq.) followed by 4-bromo-1-butene (15.26 g, 11.48 mL, 113.06 mmol, 1.1 eq.). The mixture was stirred overnight at a temperature between 50 and 60° C. Then additional amounts of Cs2CO3 and the bromoalkene (20.1 g, 0.6 eq.) and (7.53 g, 5.74 mL, 0.55 eq.) respectively were added to the reaction mixture and heating was continued overnight. The mixture was cooled to room temperature and diluted with water. The aqueous mixture was extracted with EtOAc and the aqueous layer was separated and extracted once with EtOAc. The combined organic layers were washed with water, dried over Na2SO4, filtered, and concentrated onto 50 g Celite. Flash chromatography (SiO2, Hexanes to 30% EtOAc 70% Hexanes) provided 11.87 g, 47%, of the title compound as a colorless to light yellow oil.
Quantity
19.63 g
Type
reactant
Reaction Step One
Quantity
40.19 g
Type
reactant
Reaction Step One
Name
Quantity
410 mL
Type
solvent
Reaction Step One
Quantity
11.48 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bromoalkene
Quantity
20.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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